Reactivity Profile: Higher Mercury-Induced Coupling Reactivity of the α-Bromo Atom Compared to α-Chloro and α-Fluoro Analogs
In mercury-induced coupling reactions, the α-halo atom of α-haloperfluoromethyl-s-triazines demonstrates a distinct reactivity order. The α-bromo atom is more reactive than the α-chloro and α-fluoro analogs. This provides a quantifiable basis for selecting Tris(bromofluoromethyl)-s-triazine when a more readily activated leaving group is required for polymerization or functionalization [1].
| Evidence Dimension | Reactivity of α-Halo Atom in Mercury-Induced Coupling |
|---|---|
| Target Compound Data | α-Bromo atom (in bromofluoromethyl group) |
| Comparator Or Baseline | α-Chloro atom and α-Fluoro atom in analogous α-haloperfluoromethyl-s-triazines |
| Quantified Difference | Qualitative order of reactivity: Br > Cl > F |
| Conditions | Mercury-induced coupling reaction, as studied on a variety of α-haloperfluoromethyl-s-triazines [1] |
Why This Matters
This reactivity difference is critical for selecting the appropriate precursor for synthesizing linear polymers where controlled coupling is essential for achieving desired material properties.
- [1] Grindahl, G. A.; Bajzer, W. X.; Pierce, O. R. The Preparation and Coupling of Some α-Haloperfluoromethyl-s-triazines. J. Org. Chem. 1967, 32 (3), 603–608. View Source
